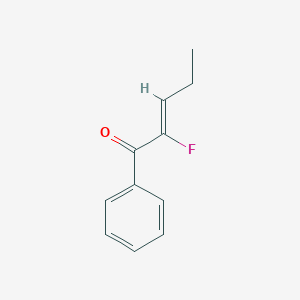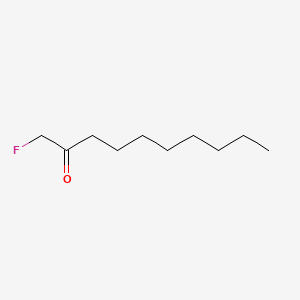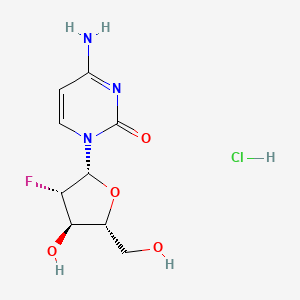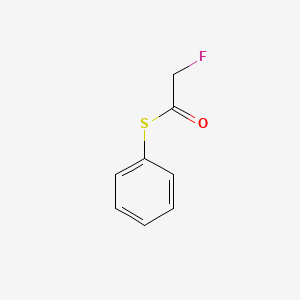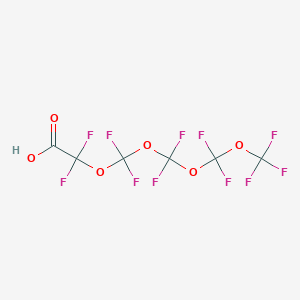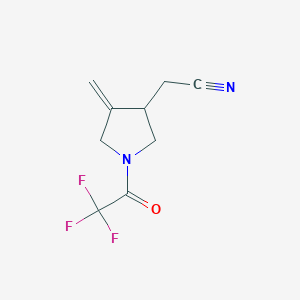
3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- is a chemical compound with the molecular formula C9H10F3N2O It is known for its unique structure, which includes a pyrrolidine ring, a nitrile group, and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- typically involves the reaction of pyrrolidine with acetonitrile and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Pyrrolidine} + \text{Acetonitrile} + \text{Trifluoroacetic Anhydride} \rightarrow \text{3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nitrile and trifluoroacetyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidineacetonitrile: Lacks the trifluoroacetyl group, leading to different reactivity and applications.
4-Methylene-1-(trifluoroacetyl)-pyrrolidine: Similar structure but different positioning of functional groups.
Uniqueness
The presence of both the nitrile and trifluoroacetyl groups in 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- makes it unique in terms of its reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
220951-48-4 |
|---|---|
Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-[4-methylidene-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C9H9F3N2O/c1-6-4-14(5-7(6)2-3-13)8(15)9(10,11)12/h7H,1-2,4-5H2 |
InChI Key |
YLAROMHQHSZOSB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN(CC1CC#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


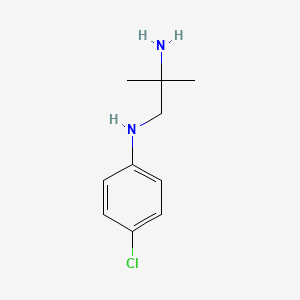
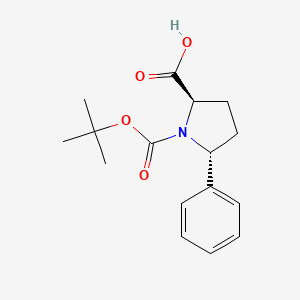
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)
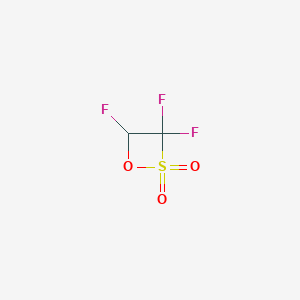
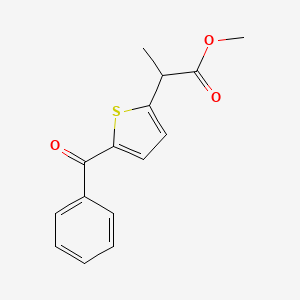
![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)
